molecular formula C10H14N2O B15315376 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol

3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol

Cat. No.: B15315376
M. Wt: 178.23 g/mol
InChI Key: KJDBMWLBQHLWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the reaction of pyridine-3-carbaldehyde with a suitable pyrrolidine precursor under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Pyridin-3-ylmethyl derivatives: Compounds with a pyridin-3-ylmethyl group attached to different scaffolds.

    Pyrrolidin-3-ol derivatives: Compounds with a hydroxyl group on the pyrrolidine ring.

Uniqueness: 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is unique due to the combination of the pyridine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(pyridin-3-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H14N2O/c13-10(3-5-12-8-10)6-9-2-1-4-11-7-9/h1-2,4,7,12-13H,3,5-6,8H2

InChI Key

KJDBMWLBQHLWLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CN=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.